2-(5-Fluoro-2-methylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methylphenyl)propan-2-amine is an organic compound with the chemical formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)propan-2-amine typically involves the introduction of the fluorine and methyl groups onto the phenyl ring followed by the formation of the amine group. One common method is the Friedel-Crafts alkylation of fluorobenzene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the reduction of the resulting ketone to the corresponding amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the phenyl ring. This can lead to the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methylphenyl)propan-2-amine
- 1-(4-Fluoro-2-methylphenyl)propan-2-amine
Uniqueness
2-(5-Fluoro-2-methylphenyl)propan-2-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and biological activity compared to its analogs.
Properties
CAS No. |
402757-07-7 |
---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
FOFSZRQUAHICJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.